molecular formula C17H23N3O2S B2690127 8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2223977-97-5

8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2690127
CAS No.: 2223977-97-5
M. Wt: 333.45
InChI Key: FEGCYHNGWFCYSP-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to the presence of nitrogen and sulfur in the ring. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some thiazole derivatives have been found to inhibit certain enzymes, which can lead to their antimicrobial, antiretroviral, antifungal, anticancer, and other activities .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure. Some general precautions when handling thiazole compounds include avoiding skin and eye contact, and not inhaling or ingesting the compound .

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may involve the synthesis of new thiazole derivatives and the exploration of their biological activities, as well as the development of more efficient and environmentally friendly synthesis methods .

Properties

IUPAC Name

8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-13-14(23-12-19-13)5-6-16(21)20-9-4-8-17(15(20)11-18)7-2-3-10-22-17/h12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGCYHNGWFCYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCC3(C2C#N)CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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